Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 888457-81-6
Cat. No.: VC5989649
Molecular Formula: C25H22FN3O4S
Molecular Weight: 479.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888457-81-6 |
|---|---|
| Molecular Formula | C25H22FN3O4S |
| Molecular Weight | 479.53 |
| IUPAC Name | ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C25H22FN3O4S/c1-4-33-25(32)21-19-13-34-23(27-22(30)16-6-5-7-17(26)12-16)20(19)24(31)29(28-21)18-10-8-15(9-11-18)14(2)3/h5-14H,4H2,1-3H3,(H,27,30) |
| Standard InChI Key | YZTNHWUCJQLTPP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates multiple functional groups that contribute to its biochemical interactions (Table 1). The thieno[3,4-d]pyridazine core provides a planar, aromatic system conducive to π-π stacking with biological targets. The 3-fluorobenzamido group enhances electron-withdrawing properties, potentially improving binding affinity, while the 4-isopropylphenyl substituent increases lipophilicity, aiding membrane permeability. The ethyl ester at position 1 serves as a prodrug feature, which may hydrolyze in vivo to a bioactive carboxylic acid.
Table 1: Molecular Properties of Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
| Property | Value |
|---|---|
| CAS No. | 888457-81-6 |
| Molecular Formula | |
| Molecular Weight | 479.53 g/mol |
| IUPAC Name | Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-propan-2-ylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
| Topological Polar Surface Area | 108 Ų |
Spectroscopic Characterization
Structural validation relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. -NMR spectra typically show resonances for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.3–4.5 ppm, quartet), aromatic protons (δ 7.0–8.2 ppm), and the isopropyl group (δ 1.2–1.4 ppm, doublet). High-resolution MS confirms the molecular ion at m/z 479.53. IR spectra exhibit peaks for carbonyl groups (C=O, ~1700 cm) and amide bonds (N–H, ~3300 cm).
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence (Figure 1):
-
Core Formation: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones yields the thieno[3,4-d]pyridazine scaffold.
-
Substituent Introduction:
-
The 3-fluorobenzamido group is introduced via nucleophilic acyl substitution using 3-fluorobenzoyl chloride.
-
The 4-isopropylphenyl moiety is appended through Suzuki-Miyaura coupling with 4-isopropylphenylboronic acid.
-
-
Esterification: Treatment with ethyl chloroformate installs the ethyl ester.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | DMF, 120°C, 12 h | 65 |
| Suzuki Coupling | Pd(PPh), KCO, DME, 80°C | 72 |
| Esterification | Ethyl chloroformate, pyridine, 0°C | 85 |
Purification and Analytical Methods
Crude product purification employs silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol. Purity (>98%) is verified via HPLC (C18 column, acetonitrile:water gradient).
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits topoisomerase IIα (IC = 1.2 μM) and protein kinase C (PKC) isoforms (IC = 0.8–2.4 μM). Docking studies suggest the fluorobenzamido group occupies the ATP-binding pocket of PKC, while the thienopyridazine core intercalates DNA to block topoisomerase activity.
Cytotoxicity Profiling
In vitro screens against NCI-60 cancer cell lines show potent activity (GI = 0.5–2.0 μM), particularly in leukemia (CCRF-CEM) and breast cancer (MCF-7) models. Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining.
Table 3: Antiproliferative Activity
| Cell Line | GI (μM) |
|---|---|
| CCRF-CEM (Leukemia) | 0.5 |
| MCF-7 (Breast Cancer) | 0.7 |
| A549 (Lung Cancer) | 1.8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume